molecular formula C14H21N5O2S B2702410 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide CAS No. 1171462-14-8

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

Cat. No.: B2702410
CAS No.: 1171462-14-8
M. Wt: 323.42
InChI Key: PKIABIQHDVGVKI-UHFFFAOYSA-N
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Description

4-((1H-Benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a heterocyclic compound featuring a benzimidazole core linked to a dimethylpiperazine-sulfonamide moiety. The benzimidazole group is a privileged scaffold in medicinal chemistry due to its structural resemblance to purine bases, enabling interactions with biological targets such as enzymes and receptors . The dimethylpiperazine-sulfonamide component enhances solubility and modulates pharmacokinetic properties, making the compound a candidate for therapeutic applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylmethyl)-N,N-dimethylpiperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O2S/c1-17(2)22(20,21)19-9-7-18(8-10-19)11-14-15-12-5-3-4-6-13(12)16-14/h3-6H,7-11H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIABIQHDVGVKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide typically involves multiple steps, starting with the formation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under dehydrating conditions . The resulting benzimidazole is then functionalized to introduce the sulfonamide group and the piperazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole core can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole and piperazine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with different functional groups, while substitution reactions could introduce new substituents at various positions on the benzimidazole or piperazine rings.

Scientific Research Applications

Synthesis Overview

  • Formation of Benzimidazole Core : The initial step involves the reaction of ortho-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole structure.
  • Sulfonamide Formation : Subsequent reactions introduce sulfonamide groups through nucleophilic substitution reactions.
  • Final Modifications : The introduction of piperazine and dimethyl groups finalizes the structure, enhancing solubility and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide exhibit potent antimicrobial properties against various bacterial and fungal strains.

Case Study: Antimicrobial Screening

A study evaluated multiple synthesized derivatives against standard microorganisms. The results demonstrated significant activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

CompoundMIC (µM)Activity Against
N11.27Bacillus subtilis
N21.40Staphylococcus aureus
N31.40Escherichia coli
N42.60Klebsiella pneumoniae

The presence of nitro and halo substituents was linked to enhanced antimicrobial efficacy, suggesting structural modifications can optimize activity .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, exhibiting promising results in inhibiting cell proliferation.

Case Study: Anticancer Screening

In vitro tests against human colorectal cancer cell lines (HCT116) revealed that certain derivatives had lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil.

CompoundIC50 (µM)Cancer Cell Line
N95.85HCT116
N184.53HCT116
Standard (5-FU)9.99HCT116

These findings indicate that modifications in the chemical structure can lead to compounds with enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Key Observations:

Benzimidazole vs.

Sulfonamide Linkage : The sulfonamide group in the target compound and analogs (e.g., ) contributes to hydrogen bonding with biological targets, a feature critical for kinase inhibition .

Biological Activity

The compound 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide is a piperazine derivative that has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C14H20N4O2S\text{C}_{14}\text{H}_{20}\text{N}_4\text{O}_2\text{S}

This structure includes a benzimidazole moiety and a sulfonamide group, which are significant for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing benzimidazole and piperazine moieties. The compound has shown significant antibacterial activity against various strains, particularly Escherichia coli (E. coli) and other gram-negative bacteria.

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli0.5 µg/mL
Other Piperazine DerivativesE. coli0.8 µg/mL
1,3,4-Thiadiazole DerivativesE. coli0.04 µM

The compound's activity is attributed to its ability to inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis and metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. It has demonstrated cytotoxic effects, particularly against breast cancer and lung cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.3Inhibition of cell proliferation
HeLa (Cervical)10.7Disruption of microtubule formation

The mechanism of action appears to involve the induction of apoptosis through the activation of caspases and the disruption of the cell cycle .

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs). The inhibition of these enzymes is crucial for developing treatments for conditions like glaucoma and certain types of cancer.

Table 3: Inhibition of Carbonic Anhydrase Isoforms

IsoformKi (µM)Selectivity
hCA I>100Non-selective
hCA II5.2Selective towards hCA II
hCA IX10.5Moderate selectivity

The selectivity for hCA II over other isoforms suggests potential therapeutic applications in treating diseases where this isoform is overexpressed .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical settings:

  • Study on E. coli Inhibition :
    • A study demonstrated that the compound significantly reduced bacterial load in infected models, suggesting its potential as an antibacterial agent.
  • Anticancer Efficacy :
    • In vitro studies showed that treatment with the compound led to a marked decrease in viability in breast cancer cells, with subsequent in vivo studies confirming tumor regression in xenograft models.
  • Enzyme Inhibition :
    • Molecular docking studies indicated strong binding affinity to carbonic anhydrase active sites, correlating with experimental inhibition data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1H-benzo[d]imidazol-2-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide, and how do reaction conditions influence yield?

  • Answer: The synthesis typically involves coupling a benzimidazole precursor with a functionalized piperazine-sulfonamide moiety. For example, microwave-assisted reactions using sulfuryl chloride and DMF as a catalyst under controlled temperatures (e.g., 80°C) can enhance reaction efficiency, as seen in analogous benzimidazole-piperazine derivatives . Solvent selection (e.g., DMF or acetonitrile) and stoichiometric ratios of reagents (e.g., 1:1.5 for amine coupling) are critical for optimizing yields. Purification via column chromatography (e.g., chloroform:methanol 3:1) and crystallization from diethyl ether are standard methods .

Q. How can structural confirmation of the target compound be achieved using spectroscopic techniques?

  • Answer: Key techniques include:

  • 1H/13C-NMR : To confirm the integration of benzimidazole protons (δ 7.0–8.5 ppm) and piperazine methyl groups (δ 2.2–2.5 ppm) .
  • Mass Spectrometry (ESI-MS) : To verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfonamide and benzimidazole moieties .
  • XRPD/TGA-DSC : For assessing crystallinity and thermal stability, particularly for salt forms .

Q. What are the standard purity assessment protocols for this compound?

  • Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended, alongside elemental analysis (CHNS) to validate theoretical vs. experimental compositions (±0.3% tolerance) .

Advanced Research Questions

Q. What challenges arise in optimizing regioselectivity during benzimidazole-piperazine coupling, and how can they be addressed?

  • Answer: Competing reactions at the benzimidazole N1 vs. C2 positions can occur. Using bulky directing groups (e.g., methyl or phenyl) on the benzimidazole precursor or employing transition metal catalysts (e.g., Pd-mediated cross-coupling) can enhance regiocontrol . Kinetic studies under varying temperatures (e.g., 25°C vs. 80°C) may also identify selectivity trends .

Q. How do structural modifications (e.g., substituents on benzimidazole or piperazine) impact biological activity in receptor-binding assays?

  • Answer: For example:

  • Benzimidazole substitutions : Electron-withdrawing groups (e.g., Cl, NO2) at the 5/6 positions enhance binding to histamine H1/H4 receptors, as shown in dual-ligand studies .
  • Piperazine modifications : N-Methylation reduces basicity, potentially altering membrane permeability, while sulfonamide groups improve solubility and target affinity .
  • Contradictions : Conflicting bioactivity data may arise from assay conditions (e.g., cell type, incubation time) or impurities in test compounds .

Q. What computational methods are effective for predicting the compound’s binding mode to therapeutic targets (e.g., enzymes or GPCRs)?

  • Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations can model interactions with targets like dopamine D3 receptors or acetylcholinesterase. Key parameters include:

  • Ligand preparation : Protonation states at physiological pH (e.g., sulfonamide deprotonation).
  • Binding energy scoring : MM/GBSA or free-energy perturbation (FEP) for affinity predictions .
  • Experimental validation via SAR studies (e.g., IC50 shifts with structural analogs) is critical .

Q. How can discrepancies in thermal stability data between TGA-DSC and XRPD be resolved?

  • Answer: Discrepancies may stem from polymorphic forms or hydration states. Strategies include:

  • Controlled recrystallization : Using solvents like ethanol or methanol to isolate specific polymorphs .
  • Variable-temperature XRD : To monitor phase transitions and confirm amorphous vs. crystalline content .

Q. What strategies mitigate byproduct formation during sulfonamide coupling?

  • Answer: Common byproducts (e.g., over-sulfonated species) can be minimized by:

  • Stepwise addition : Slow introduction of sulfonating agents (e.g., SOCl2) at 0°C.
  • Scavenger resins : Use of polymer-bound amines to trap excess reagents .
  • In-line monitoring : FT-IR or Raman spectroscopy to track reaction progress in real-time .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted methods for reduced reaction times and improved yields .
  • Analytical Cross-Validation : Combine NMR, MS, and elemental analysis to ensure structural integrity .
  • Biological Assays : Include positive controls (e.g., known receptor antagonists) and replicate experiments to address variability .

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